molecular formula C13H17BCl2O3 B1426653 3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester CAS No. 1701449-89-9

3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester

Cat. No. B1426653
M. Wt: 303 g/mol
InChI Key: QKXFMIKCTOWEJG-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester is a type of organoboron compound. It is a relatively stable, readily prepared, and generally environmentally benign reagent . It is often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One of the most common methods is the Suzuki–Miyaura coupling, which involves the use of a palladium catalyst . The reaction conditions are exceptionally mild and functional group tolerant . Another method involves the protodeboronation of pinacol boronic esters utilizing a radical approach .


Chemical Reactions Analysis

The compound is often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the use of a palladium catalyst and the transmetalation of the organoboron compound . Another reaction involving this compound is the protodeboronation of pinacol boronic esters, which utilizes a radical approach .

Scientific Research Applications

Polymer Synthesis

3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester plays a crucial role in polymer chemistry. For instance, it's utilized in the synthesis of hyperbranched polythiophene, a process that employs the catalyst-transfer Suzuki–Miyaura coupling reaction. This method creates polymers with a high degree of branching, almost 100%, leading to nearly defect-free hyperbranched polymers (Segawa, Higashihara, & Ueda, 2013).

Phosphorescence Properties

In the field of organic chemistry, arylboronic esters like 3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester demonstrate significant phosphorescence properties. These esters are notable for showing phosphorescence in the solid state at room temperature. This finding is particularly remarkable considering that phosphorescent organic molecules typically require heavy atoms and/or carbonyl groups (Shoji et al., 2017).

Drug Delivery Systems

In biomedical applications, such as drug delivery systems, 3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester is used for the creation of responsive polymeric micelles. These micelles are sensitive to glucose and lactic acid, making them suitable for targeted drug delivery in response to specific physiological conditions (Vrbata & Uchman, 2018).

Organic Synthesis

This compound is also utilized in various organic synthesis processes. For instance, it's used in the Suzuki cross-coupling reactions, which is a prominent method for creating symmetrical terphenyls, even with sterically hindered aryl halides (Chaumeil, Drian, & Defoin, 2002). Additionally, it's employed in the Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, a convenient synthesis method for creating unsymmetrical 1,3-dienes (Takagi et al., 2002).

Hydrolysis and Stability

An important consideration in the utilization of 3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester in pharmacology is its stability. Studies show that these compounds are only marginally stable in water, and their hydrolysis is significantly influenced by the pH, accelerating notably at physiological pH (Achilli et al., 2013).

Future Directions

The future directions for the use of this compound could involve its application in various organic synthesis reactions, particularly in the development of new carbon–carbon bond forming reactions. Its use in the Suzuki–Miyaura coupling and other similar reactions suggests its potential for further exploration in the field of organic chemistry .

properties

IUPAC Name

2-(3,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXFMIKCTOWEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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